molecular formula C5HF4N B047057 2,3,4,5-Tetrafluoropyridine CAS No. 3512-16-1

2,3,4,5-Tetrafluoropyridine

Cat. No. B047057
CAS RN: 3512-16-1
M. Wt: 151.06 g/mol
InChI Key: MVRNAPZMQQYTIN-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluoropyridine is a chemical compound with the molecular formula C5HF4N . It has a molecular weight of 151.06 .


Synthesis Analysis

The synthesis of 2,3,4,5-Tetrafluoropyridine can be achieved from 4-Bromo-2,3,5-trifluoropyridine . More detailed synthesis methods can be found in the literature .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrafluoropyridine can be analyzed using various spectroscopic methods . Quantum mechanical calculations of energies, geometries, and vibrational wave numbers have been evaluated by density functional theory .


Chemical Reactions Analysis

2,3,4,5-Tetrafluoropyridine can undergo various chemical reactions. For instance, it can react with appropriate C, S, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine to provide 4-substituted 2,3,5,6-tetrafluoropyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-Tetrafluoropyridine are influenced by the presence of the strong electron-withdrawing substituent (fluorine atoms) in the aromatic ring. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluoropyridines, including 2,3,4,5-Tetrafluoropyridine, are used in the synthesis of various drug-like systems . The presence of electronegative fluorine atoms and the nitrogen heteroatom make these systems highly active towards nucleophilic additions .

Use in Local Radiotherapy of Cancer

Methods for the synthesis of F 18 substituted pyridines, which include 2,3,4,5-Tetrafluoropyridine, are used for local radiotherapy of cancer . These pyridines present a special interest as potential imaging agents for various biological applications .

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, fluorine atoms are introduced into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Synthesis of 2,3,5,6-Tetrafluoro-Pyridine Derivatives

2,3,4,5-Tetrafluoropyridine is used in the reaction with appropriate C, S, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine . These reactions provide 4-substituted 2,3,5,6-tetrafluoropyridine derivatives in good yields .

Preparation of 2,3,5,6-Tetrafluoro-Pyridylcadmium or 2,3,5,6-Tetrafluoropyridylzinc Reagent

4-Bromo-2,3,5,6-tetrafluoropyridine, a derivative of 2,3,4,5-Tetrafluoropyridine, is used in the preparation of 2,3,5,6-tetrafluoro-pyridylcadmium or 2,3,5,6-tetrafluoropyridylzinc reagent .

Synthesis of 2-Anilino-3,5,6-Trifluoroisonicotinonitrile

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, another derivative of 2,3,4,5-Tetrafluoropyridine, is used in the preparation of 2-anilino-3,5,6-trifluoroisonicotinonitrile .

Safety and Hazards

2,3,4,5-Tetrafluoropyridine is a hazardous substance. It is recommended to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. It should be handled with personal protective equipment and stored in a cool, well-ventilated area . It is also flammable and forms an explosive mixture with air .

properties

IUPAC Name

2,3,4,5-tetrafluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF4N/c6-2-1-10-5(9)4(8)3(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRNAPZMQQYTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462518
Record name 2,3,4,5-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3512-16-1
Record name 2,3,4,5-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,3,4,5-tetrafluoropyridine particularly reactive towards nucleophilic substitution compared to other polyfluoropyridines?

A1: [] The high reactivity of 2,3,4,5-tetrafluoropyridine stems from the activating influence of the fluorine atoms on the pyridine ring. Fluorine atoms, especially in the ortho and meta positions relative to the reaction center, significantly enhance the rate of nucleophilic substitution. This effect is attributed to a combination of electronic factors, including inductive electron withdrawal and resonance stabilization of the transition state.

Q2: How can 2,3,4,5-tetrafluoropyridine be used in organometallic synthesis?

A2: [] 2,3,4,5-Tetrafluoropyridine serves as a versatile building block in organometallic chemistry. It readily undergoes C-F activation with nickel complexes, leading to the formation of nickel tetrafluoropyridyl derivatives. These derivatives exhibit intriguing reactivity with Brønsted acids, yielding substituted tetrafluoropyridines or unique dimeric complexes. The reactions highlight the potential of 2,3,4,5-tetrafluoropyridine in developing novel organometallic compounds and synthetic methodologies.

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